C4 Substituent Divergence: N,N-Diethylamino Eliminates Kinase Hinge Hydrogen Bond Donor Capability Compared to PP1 (NH₂)
The C4 substituent is the primary pharmacophoric determinant for hinge region binding in pyrazolo[3,4-d]pyrimidine kinase inhibitors. In PP1, the C4 primary amine (NH₂) donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Met341 in Src), while N5 of the pyrimidine ring accepts a hydrogen bond from the backbone NH [1]. The target compound replaces this NH₂ with an N,N-diethylamino group, which possesses zero hydrogen bond donor capacity (PubChem computed HBD count = 0) [2]. By contrast, PP1 has a computed HBD count of 1 (the C4 NH₂) [3]. This loss of the critical hinge H-bond donor means the target compound cannot engage the kinase hinge region in the canonical bidentate binding mode established for 4-aminopyrazolo[3,4-d]pyrimidines [1]. The N,N-diethyl group also increases steric bulk at C4 (two ethyl groups vs. two hydrogen atoms) and raises calculated lipophilicity (target XLogP3 = 3.3 vs. estimated PP1 XLogP3 ≈ 2.8 based on ChemSpider data) . The predicted aqueous solubility of the target compound (31.7 µg/mL at pH 7.4, PubChem) is markedly lower than the DMSO solubility routinely reported for PP1 (≥20 mg/mL), indicating reduced polar character consistent with the absence of the NH₂ donor [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) count at C4 position |
|---|---|
| Target Compound Data | HBD = 0 (N,N-diethylamino group; no exchangeable NH proton at C4) |
| Comparator Or Baseline | PP1 (CAS 172889-26-8): HBD = 1 (C4 primary amine NH₂) |
| Quantified Difference | ΔHBD = 1 (complete loss of C4 hinge H-bond donor); XLogP3 difference ≈ +0.5 units (3.3 vs. ~2.8 estimated) |
| Conditions | Computed physicochemical properties from PubChem (target) and ChemSpider (PP1); XLogP3 calculated by PubChem 3.0 algorithm |
Why This Matters
The absence of a C4 hydrogen bond donor fundamentally alters the predicted kinase binding mode, meaning this compound cannot serve as a direct replacement for PP1 or any 4-amino-pyrazolo[3,4-d]pyrimidine in assays where canonical hinge engagement is required.
- [1] Z. Li, Y. Wang, X. Chen, et al. ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases. ACS Chemical Biology, 2024. Co-crystal structures with Src demonstrated that the 4-position NH2 and N5 of the pyrimidine ring interact with the kinase hinge region through hydrogen bonds. View Source
- [2] PubChem. Compound Summary for CID 930586: N,N-diethyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine. Computed Properties: Hydrogen Bond Donor Count = 0; XLogP3-AA = 3.3; Solubility = 31.7 µg/mL (pH 7.4). View Source
- [3] PubChem. Compound Summary for CID 4926: PP1 (4-Amino-1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine). Computed Properties: Hydrogen Bond Donor Count = 1. View Source
